Enhanced Acidity of 2-Chloropropionic Acid Relative to 3-Chloropropionic Acid
2-Chloropropionic acid demonstrates markedly higher acidity than its positional isomer 3-chloropropionic acid. The α-chloro substitution exerts a stronger inductive electron-withdrawing effect on the carboxyl group compared to β-substitution [1]. This acidity difference translates to faster esterification kinetics and more efficient deprotonation under milder basic conditions in industrial etherification processes [2].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.83 (2-chloropropionic acid) [1]; pKa = 2.96±0.10 (predicted) [2] |
| Comparator Or Baseline | 3-chloropropionic acid: pKa = 3.98–4.08 [1][3] |
| Quantified Difference | ΔpKa ≈ 1.15–1.25 (2-chloropropionic acid is approximately 14–18× stronger acid) |
| Conditions | Aqueous solution at 20–25°C |
Why This Matters
Procurement of 2-chloropropionic acid rather than 3-chloropropionic acid ensures faster reaction kinetics and reduced base consumption in esterification and etherification processes, directly impacting manufacturing throughput and cost.
- [1] Assignment Expert. pK of 2-chloropropionic acid is 2.83; pK of 3-chloropropionic acid is 3.98. 2012. View Source
- [2] ChemicalBook. 2-Chloropropionic acid: pKa 2.96±0.10 (Predicted). CAS 598-78-7. View Source
- [3] Kiwix. 3-Chloropropanoic acid: pKa value of 4.08 in aqueous solution. View Source
